

An In-depth Technical Guide to Nervonyl Methane Sulfonate (CAS 51040-60-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nervonyl methane sulfonate*

Cat. No.: *B15600791*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane sulfonate (CAS 51040-60-9), systematically known as (Z)-15-Tetracosene-1-ol methanesulfonate, is a sulfonate ester derivative of nervonic acid, a very-long-chain monounsaturated fatty acid. Nervonic acid is a key component of myelin and is integral to the proper functioning of the central nervous system. While direct research on **nervonyl methane sulfonate** is limited, its chemical structure suggests potential applications stemming from the biological activities of nervonic acid and the chemical reactivity of the methanesulfonate group. This technical guide provides a comprehensive overview of **nervonyl methane sulfonate**, including its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on the activities of its parent compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and the life sciences who are interested in the therapeutic potential of nervonic acid derivatives.

Chemical and Physical Properties

Nervonyl methane sulfonate is the methanesulfonate ester of nervonyl alcohol. The methanesulfonate group is a good leaving group in nucleophilic substitution reactions, a property that is fundamental to its chemical reactivity. The long, unsaturated nervonyl hydrocarbon chain, on the other hand, governs its physical properties and is the basis for its likely biological activity.

Property	Value	Reference
CAS Number	51040-60-9	[1] [2]
Molecular Formula	C ₂₅ H ₅₀ O ₃ S	[1] [2]
Molecular Weight	430.73 g/mol	[1] [2]
Synonyms	(Z)-15-Tetracosan-1-ol methanesulfonate, Nervonyl mesylate	[1]
Purity	>99% (as commercially available)	[1] [2]
Appearance	Not specified, likely a waxy solid or viscous liquid at room temperature	
Storage	Freezer	[1]

Synthesis of Nervonyl Methane Sulfonate

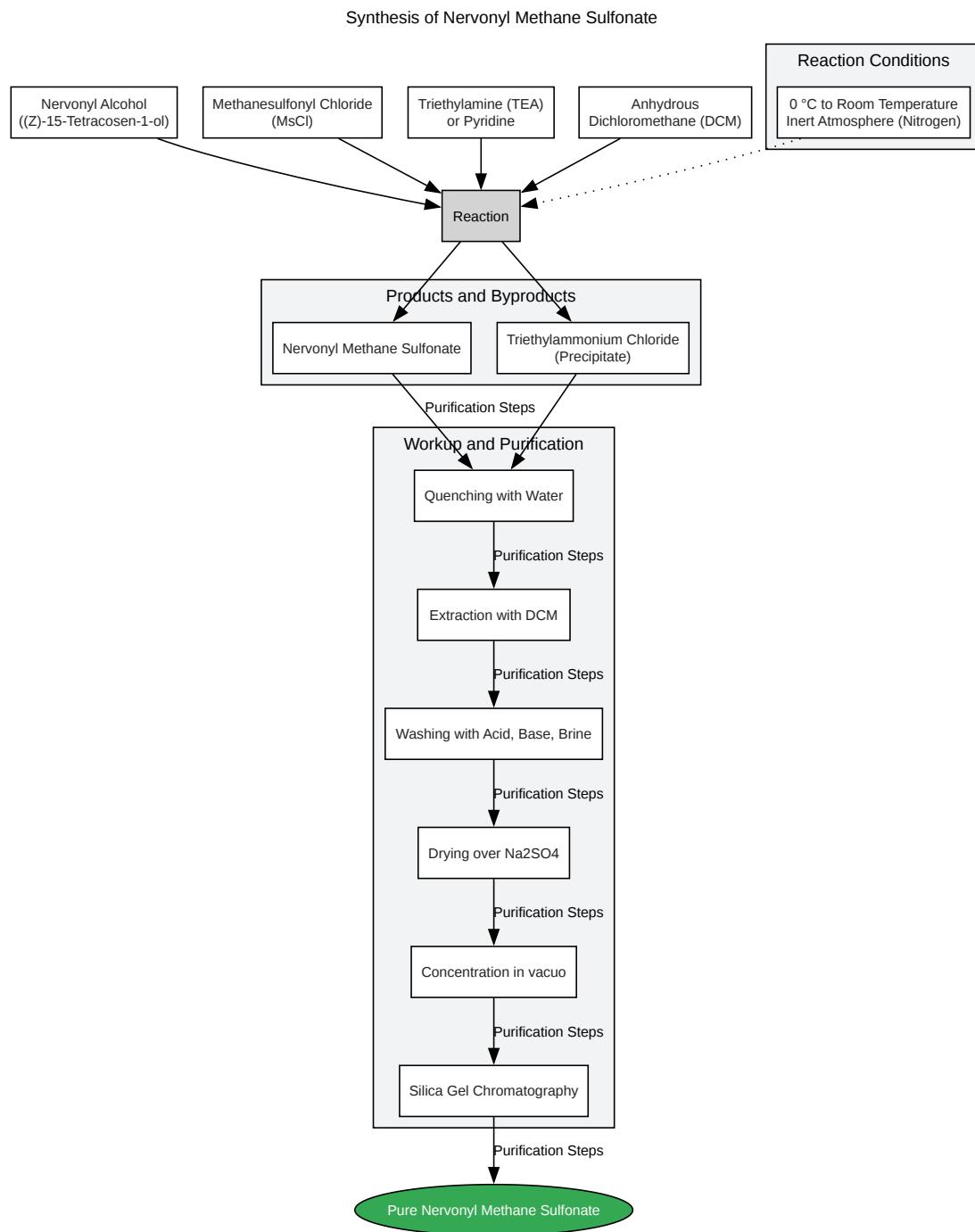
While a specific, published protocol for the synthesis of **nervonyl methane sulfonate** is not readily available in the scientific literature, a general and reliable method for the mesylation of alcohols is well-established. This involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The following is a representative experimental protocol for the synthesis of a fatty alcohol methanesulfonate, which can be adapted for **nervonyl methane sulfonate**.

Experimental Protocol: Mesylation of a Long-Chain Fatty Alcohol

This protocol is based on standard procedures for the mesylation of primary alcohols.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
[\[7\]](#)

Materials:

- Nervonyl alcohol ((Z)-15-Tetracosan-1-ol)


- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve nervonyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Base:** Add triethylamine (1.5 equivalents) to the solution dropwise while maintaining the temperature at 0 °C.
- **Addition of Mesylating Agent:** Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.
- **Reaction:** Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **nervonyl methane sulfonate** by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Safety Precautions: Methanesulfonyl chloride is toxic, corrosive, and a lachrymator. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Nervonyl Methane Sulfonate**.

Potential Mechanism of Action and Biological Significance

There is currently no direct research on the mechanism of action of **nervonyl methane sulfonate**. However, its biological effects can be inferred from the known properties of nervonic acid and the reactivity of the methanesulfonate group.

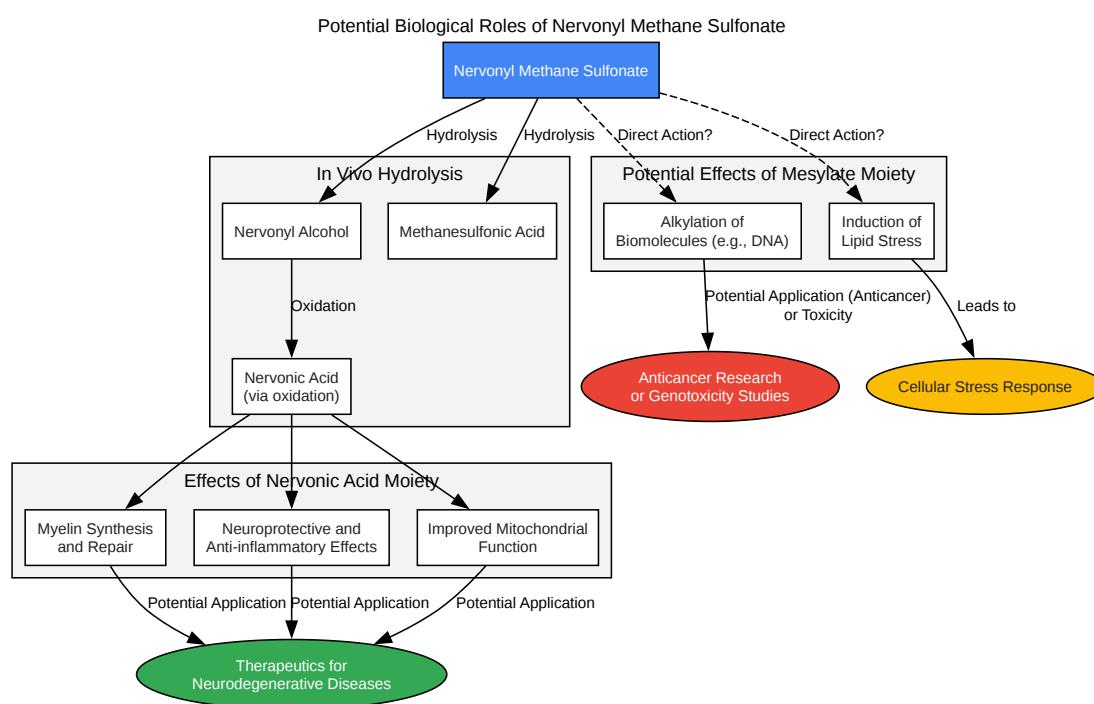
Role of the Nervonic Acid Moiety

Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers.[\[8\]](#)[\[9\]](#)

Its presence is vital for the development and maintenance of the central nervous system.

Studies have shown that nervonic acid and its derivatives can:

- Promote Myelination: Supplementation with nervonic acid esters has been shown to improve myelin synthesis by human oligodendrocytes in vitro.[\[9\]](#) This suggests a potential role in remyelination therapies for diseases like multiple sclerosis.
- Neuroprotective Effects: Nervonic acid has demonstrated neuroprotective and anti-inflammatory properties in various models of neurological diseases.[\[8\]](#)[\[10\]](#)
- Improve Mitochondrial Function: In fibroblasts from patients with adrenomyeloneuropathy (AMN), a neurodegenerative disease, nervonic acid treatment improved mitochondrial respiration and reduced oxidative stress.[\[10\]](#)


It is plausible that **nervonyl methane sulfonate**, after potential in vivo hydrolysis to nervonyl alcohol and subsequently nervonic acid, could exert similar biological effects.

Reactivity of the Methanesulfonate Group

The methanesulfonate group is a well-known alkylating agent, a property that is the basis for the genotoxicity of short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[\[11\]](#)[\[12\]](#)[\[13\]](#) These compounds can alkylate DNA, leading to mutations and cytotoxicity, which is also a mechanism for some anticancer drugs.[\[11\]](#)[\[14\]](#)

The long nervonyl chain in **nervonyl methane sulfonate** would significantly alter its physical properties, such as solubility and ability to cross cell membranes, compared to its short-chain counterparts. While the potential for alkylating activity exists, it is unclear how the long fatty

acid chain would influence this reactivity and its biological consequences. It is possible that the large lipophilic tail could target the molecule to specific cellular compartments, such as the inner nuclear membrane, where it could induce lipid stress, an effect that has been observed with MMS.[15]

[Click to download full resolution via product page](#)

Caption: Putative signaling pathways of **Nervonyl Methane Sulfonate**.

Future Research Directions

The lack of direct studies on **nervonyl methane sulfonate** presents a significant opportunity for research. Key areas for future investigation include:

- In vitro studies:
 - Assess the cytotoxicity of **nervonyl methane sulfonate** in various cell lines, including neuronal and cancer cells.
 - Investigate its ability to promote oligodendrocyte differentiation and myelination in culture.
 - Determine its potential to alkylate DNA and other biomolecules.
 - Evaluate its effects on mitochondrial function and oxidative stress in neuronal cell models.
- In vivo studies:
 - Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
 - Efficacy studies in animal models of neurodegenerative diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or models of adrenoleukodystrophy.
 - Toxicology studies to assess its potential for genotoxicity and other adverse effects.

Conclusion

Nervonyl methane sulfonate is a chemically interesting molecule at the intersection of neurobiology and oncology research. Its nervonic acid component suggests potential therapeutic applications in neurodegenerative diseases, while the methanesulfonate group raises questions about its potential as an alkylating agent. This technical guide has provided a summary of its known properties and a framework for its synthesis and potential biological activities. Further experimental investigation is essential to fully elucidate the pharmacological

profile of **nervonyl methane sulfonate** and to determine its potential as a therapeutic agent or a research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. NERVONYL METHANE SULFONATE | 51040-60-9 | INDOFINE Chemical Company [indofinechemical.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. nbinno.com [nbino.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. JP2000219669A - Sulfenylation of alcohol - Google Patents [patents.google.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nervonic acid, a long chain monounsaturated fatty acid, improves mitochondrial function in adrenomyeloneuropathy fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 12. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methyl Methanesulfonate | C₂H₆O₃S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Nervonyl Methane Sulfonate (CAS 51040-60-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600791#nervonyl-methane-sulfonate-cas-51040-60-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com